molecular formula C10H17N3O B1324898 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 733748-92-0

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B1324898
M. Wt: 195.26 g/mol
InChI Key: QDRJZNBKSMAEIE-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C13H22N4O . It is a piperidine derivative with a substituted oxadiazole ring, and it is commonly used in organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine consists of a piperidine ring attached to an oxadiazole ring with an isopropyl group . The InChI code for this compound is InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is 195.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 195.137162174 g/mol .

Scientific Research Applications

Antimicrobial and Antifungal Activities

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its derivatives have been researched extensively for their antimicrobial properties. Studies have demonstrated that these compounds exhibit strong activity against various Gram-negative and Gram-positive bacteria. For example, a research study synthesized derivatives of 1,3,4-oxadiazole, which included compounds structurally similar to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and found them to display significant antimicrobial efficacy (Khalid et al., 2016). Additionally, similar compounds have been identified as potent antifungal agents, with a study highlighting their effectiveness against fungal strains like Cryptococcus neoformans and Aspergillus species (Sangshetti & Shinde, 2011).

Cancer Research

In cancer research, certain derivatives of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine have shown promise as antiproliferative agents. A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have demonstrated efficacy in inhibiting the proliferation of cancer cells by targeting tubulin, a key component in cell division (Krasavin et al., 2014).

Neurological Disorders

Compounds structurally related to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine have also been studied for their potential in treating neurological disorders. For instance, a derivative was synthesized for its potential use in Alzheimer's disease treatment. This compound was evaluated for its enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease management (Rehman et al., 2018).

properties

IUPAC Name

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRJZNBKSMAEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639911
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

CAS RN

733748-92-0
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Sharma, H Eng, GS Walker, G Barreiro… - Chemical research in …, 2011 - ACS Publications
As part of efforts directed at the G protein-coupled receptor 119 agonist program for type 2 diabetes, a series of cyanopyridine derivatives exemplified by isopropyl-4-(3-cyano-5-(…
Number of citations: 28 pubs.acs.org
J Hamilton, E Kotsikorou - Journal of Computational Chemistry, 2018 - Wiley Online Library
The GPR119 receptor is a class AG protein‐coupled receptor expressed mainly in pancreatic beta cells. Since GPR119 receptor activation ameliorates Type 2 Diabetes through an …
Number of citations: 3 onlinelibrary.wiley.com
AH Bansode, N Damuka, N Bashetti… - Journal of Medicinal …, 2023 - ACS Publications
G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for treating type 2 diabetes mellitus. Activating GPR119 improves glucose homeostasis, while …
Number of citations: 3 pubs.acs.org
D Tanaka, Y Tsuda, T Shiyama… - Journal of medicinal …, 2011 - ACS Publications
Ligand efficiency is frequently used to evaluate fragment compounds in fragment-based drug discovery. We applied ligand efficiency indices in a conventional virtual screening-initiated …
Number of citations: 74 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
G Semple, A Ren, B Fioravanti, G Pereira… - Bioorganic & medicinal …, 2011 - Elsevier
We herein outline the design of a new series of agonists of the pancreatic and GI-expressed orphan G-protein coupled receptor GPR119, a target that has been of significant recent …
Number of citations: 70 www.sciencedirect.com
H Kim, M Kim, K Oh, S Lee, S Lim, S Lee… - European Journal of …, 2023 - Elsevier
G-protein-coupled receptor 119 (GPR119) has great potential as a therapeutic target for the treatment of type II diabetes. Novel thieno[3,2-d]pyrimidine derivatives were discovered as …
Number of citations: 3 www.sciencedirect.com
MNA Khan, T Suzuki, N Miyata - Medicinal Research Reviews, 2013 - Wiley Online Library
trans‐2‐Phencylcyclopropylamine (2‐ PCPA ), a potent, clinically used antidepressant, affects monoamine neurotransmitter levels by inhibiting the main metabolizing enzymes, …
Number of citations: 40 onlinelibrary.wiley.com

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